molecular formula C10H11N3O4 B3037795 (E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine CAS No. 61293-29-6

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

Cat. No.: B3037795
CAS No.: 61293-29-6
M. Wt: 237.21 g/mol
InChI Key: MHIRUPHZSNZDCI-AATRIKPKSA-N
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Description

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenamine structure. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Properties

IUPAC Name

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRUPHZSNZDCI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-75-1
Record name (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine typically involves the reaction of 2,4-dinitrobenzaldehyde with N,N-dimethylethylamine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-dinitrobenzaldehyde+N,N-dimethylethylamineThis compound\text{2,4-dinitrobenzaldehyde} + \text{N,N-dimethylethylamine} \rightarrow \text{this compound} 2,4-dinitrobenzaldehyde+N,N-dimethylethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.

    Biology: Employed in biochemical assays to study enzyme activities and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzyme activity by modifying the active site.

    Protein Modification: It can react with amino acid residues, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.

    2,4-Dinitrophenylamine: Employed in the synthesis of dyes and pigments.

    2,4-Dinitrophenylhydrazone: Utilized in analytical chemistry for the identification of aldehydes and ketones.

Uniqueness

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine is unique due to its specific structure, which combines the properties of a dinitrophenyl group with an ethenamine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Biological Activity

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine, also known as DNP-DMA, is an organic compound that has garnered attention for its diverse biological activities. This detailed article explores its synthesis, mechanisms of action, and various applications in scientific research, particularly in the fields of chemistry and biology.

Overview of the Compound

DNP-DMA is characterized by a dinitrophenyl group attached to an ethenamine structure. The compound is notable for its electrophilic nature, allowing it to interact with various biomolecules, which can lead to significant biological effects.

Synthesis

The synthesis of DNP-DMA typically involves the reaction of 2,4-dinitrobenzaldehyde with N,N-dimethylethylamine. The reaction is usually carried out in organic solvents such as ethanol or methanol under controlled heating conditions. Below is a summary of the synthetic route:

Reactants Reaction Conditions Products
2,4-Dinitrobenzaldehyde + N,N-DimethylethylamineEthanol/Methanol, heatedThis compound

The biological activity of DNP-DMA is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

  • Enzyme Inhibition : DNP-DMA can inhibit enzyme activity by modifying active sites.
  • Protein Modification : The compound can react with amino acid residues, altering protein structure and function.

These interactions can disrupt normal biochemical pathways, resulting in various physiological effects.

1. Chemistry Applications

DNP-DMA is used as a reagent in organic synthesis and analytical chemistry. Its ability to detect carbonyl compounds makes it valuable for chemical analysis.

2. Biological Studies

In biological assays, DNP-DMA has been employed to investigate enzyme activities and protein modifications. For example, studies have shown that it can be used to probe the active sites of various enzymes, providing insights into their mechanisms.

3. Pharmacological Research

DNP-DMA is being explored for its potential use in drug development. Its electrophilic properties may allow it to serve as a pharmacological tool in developing new therapeutics targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological implications of DNP-DMA:

  • Enzyme Activity Studies : Research has demonstrated that DNP-DMA can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Protein Interaction Studies : Investigations into how DNP-DMA modifies proteins have revealed changes in protein function that could be leveraged for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
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(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

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